molecular formula C12H10N2O2S B2970812 2-(Phenylsulfonyl)-3-(prop-2-ynylamino)prop-2-enenitrile CAS No. 1025261-12-4

2-(Phenylsulfonyl)-3-(prop-2-ynylamino)prop-2-enenitrile

Cat. No.: B2970812
CAS No.: 1025261-12-4
M. Wt: 246.28
InChI Key: PUTVJEBLPNJFSL-ZRDIBKRKSA-N
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Description

2-(Phenylsulfonyl)-3-(prop-2-ynylamino)prop-2-enenitrile is an organic compound that features a phenylsulfonyl group, a prop-2-ynylamino group, and a prop-2-enenitrile moiety. Compounds with such structural motifs are often of interest in organic synthesis and medicinal chemistry due to their potential biological activities and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylsulfonyl)-3-(prop-2-ynylamino)prop-2-enenitrile typically involves multi-step organic reactions. One possible route could be:

    Formation of the Phenylsulfonyl Group: Starting with benzene, sulfonation can be achieved using sulfuric acid to introduce the sulfonyl group.

    Introduction of the Prop-2-ynylamino Group: This can be done through a nucleophilic substitution reaction where a suitable amine reacts with a propargyl halide.

    Formation of the Prop-2-enenitrile Moiety: This step might involve a condensation reaction with an appropriate nitrile precursor.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenylsulfonyl group can undergo oxidation reactions, potentially forming sulfone derivatives.

    Reduction: The nitrile group can be reduced to an amine under suitable conditions.

    Substitution: The prop-2-ynylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Phenylsulfonyl)-3-(prop-2-ynylamino)prop-2-enenitrile may have applications in:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential biological activity that could be explored for drug development.

    Medicine: Possible therapeutic applications if biological activity is confirmed.

    Industry: Use in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with similar structures might interact with enzymes or receptors, inhibiting or activating specific pathways. The phenylsulfonyl group could interact with proteins, while the nitrile and amino groups might form hydrogen bonds or ionic interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-(Phenylsulfonyl)acetonitrile: Similar structure but lacks the prop-2-ynylamino group.

    3-(Phenylsulfonyl)prop-2-ynenitrile: Similar structure but lacks the amino group.

Uniqueness

2-(Phenylsulfonyl)-3-(prop-2-ynylamino)prop-2-enenitrile is unique due to the combination of its functional groups, which may confer distinct reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-(prop-2-ynylamino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2S/c1-2-8-14-10-12(9-13)17(15,16)11-6-4-3-5-7-11/h1,3-7,10,14H,8H2/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUTVJEBLPNJFSL-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC=C(C#N)S(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCN/C=C(\C#N)/S(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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